2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of Substituents: The specific substituents, such as the bromo, fluoro, and dimethoxy groups, are introduced through electrophilic aromatic substitution reactions.
Functional Group Modifications: The amino and carbonitrile groups are added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging applications.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Dye Synthesis: Used in the production of dyes and pigments with specific color properties.
Polymer Additives: Acts as an additive in polymer production to enhance material properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves binding to the active site of the target, leading to inhibition or activation of its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chloro-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-bromo-2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the bromo and fluoro substituents in 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. This distinguishes it from similar compounds with different substituents.
Properties
Molecular Formula |
C26H25BrFN3O3 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-2-fluorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25BrFN3O3/c1-26(2)11-19-24(20(32)12-26)23(14-5-8-21(33-3)22(9-14)34-4)16(13-29)25(30)31(19)18-7-6-15(27)10-17(18)28/h5-10,23H,11-12,30H2,1-4H3 |
InChI Key |
HSGWLTRQGUVUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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